Ethyl 3-cyano-2-hydroxypropanoate

Description

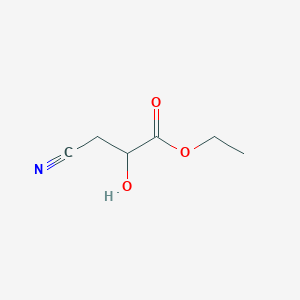

Ethyl 3-cyano-2-hydroxypropanoate is a multifunctional ester characterized by a hydroxyl (-OH) group at the C2 position and a cyano (-CN) group at C2. This compound is of interest in organic synthesis due to its reactive functional groups, which enable participation in cyclization, nucleophilic substitution, and hydrogen bonding.

Properties

CAS No. |

823787-19-5 |

|---|---|

Molecular Formula |

C6H9NO3 |

Molecular Weight |

143.14 g/mol |

IUPAC Name |

ethyl 3-cyano-2-hydroxypropanoate |

InChI |

InChI=1S/C6H9NO3/c1-2-10-6(9)5(8)3-4-7/h5,8H,2-3H2,1H3 |

InChI Key |

OGQXDINSKCQLEE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CC#N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-cyano-2-hydroxypropanoate can be synthesized through several methods. One common method involves the reaction of ethyl cyanoacetate with formaldehyde in the presence of a base, such as sodium hydroxide. The reaction proceeds via a Knoevenagel condensation followed by hydrolysis to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and pressures, as well as the use of catalysts to accelerate the reaction.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-cyano-2-hydroxypropanoate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The cyano group can be reduced to an amine.

Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Nucleophiles such as halides or amines can be used in the presence of a base.

Major Products:

Oxidation: Ethyl 3-cyano-2-oxopropanoate.

Reduction: Ethyl 3-amino-2-hydroxypropanoate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-cyano-2-hydroxypropanoate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including heterocycles and natural products.

Biology: It serves as a building block for the synthesis of biologically active compounds, such as enzyme inhibitors and receptor agonists.

Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drugs with potential therapeutic effects.

Industry: It is used in the production of agrochemicals, dyes, and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-cyano-2-hydroxypropanoate depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the cyano group can participate in nucleophilic addition reactions, while the hydroxy group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs or functional groups with ethyl 3-cyano-2-hydroxypropanoate, enabling comparative analysis:

Mthis compound

- Structural Difference : The methyl ester group replaces the ethyl ester.

- This analog is discontinued commercially (), suggesting challenges in synthesis or stability.

Ethyl-(E)-2-Cyano-3-(4-Methoxyphenyl)-2-Propenoate

- Structural Difference: A propenoate backbone with a 4-methoxyphenyl substituent at C3 and a cyano group at C2.

- Impact : The aromatic methoxy group enhances conjugation and may stabilize intermediates in cycloaddition reactions. Spectroscopic data (FT-IR, NMR) confirm its planar structure (), which contrasts with the hydroxyl group’s hydrogen-bonding capability in the target compound.

Ethyl 3-(2-Chlorophenyl)-2-Phenylpropanoate

- Structural Difference: Two aromatic substituents (chlorophenyl and phenyl) replace the hydroxyl and cyano groups.

- Impact: The absence of polar groups increases hydrophobicity, making this compound suitable for applications requiring non-polar environments. Its molecular weight (317.38 g/mol) exceeds that of this compound, likely influencing melting points and vapor pressure ().

Ethyl 2-(2-Cyano-2-Ethoxycarbonyl Ethenyl)Amino-3-Diethylaminopropenamide

- Structural Difference: Incorporates an ethenyl-amino linker and diethylamino group.

- Impact: The additional amino group enables nucleophilic reactivity, facilitating its use in synthesizing N-protected pyrimidinones (). This contrasts with the target compound’s hydroxyl group, which may favor acid-catalyzed reactions.

Data Table: Key Properties of this compound and Analogs

Note: Physical properties (e.g., melting point, solubility) are unavailable in the provided evidence for most compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.